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molecular formula C8H9NO3 B087216 N-(4-Hydroxyphenyl)glycine CAS No. 122-87-2

N-(4-Hydroxyphenyl)glycine

Cat. No. B087216
M. Wt: 167.16 g/mol
InChI Key: WRUZLCLJULHLEY-UHFFFAOYSA-N
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Patent
US05216023

Procedure details

The same procedure as in Example 5 but EPA-Cl was replaced by 4.2 g (0.012 mole) of the mixture of polyunsaturated fatty acyl chlorides as prepared in Example 4. Yield of the mixed product was about 88 percent, containing N-eicosapentaenoyl (4-hydroxyphenyl)-glycine and N-docosahexaenoyl (4-hydroxyphenyl)-glycine as the main components.
[Compound]
Name
mixture
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
acyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-eicosapentaenoyl (4-hydroxyphenyl)-glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-docosahexaenoyl (4-hydroxyphenyl)-glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:22]([C:27]1[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=1)[CH2:23][C:24]([OH:26])=[O:25])(=O)C=CC=CC=CC=CC=CCCCCCCCCC.C(N(C1C=CC(O)=CC=1)CC(O)=O)(=O)C=CC=CC=CC=CC=CC=CCCCCCCCCC>>[OH:33][C:30]1[CH:31]=[CH:32][C:27]([NH:22][CH2:23][C:24]([OH:26])=[O:25])=[CH:28][CH:29]=1

Inputs

Step One
Name
mixture
Quantity
4.2 g
Type
reactant
Smiles
Step Two
Name
acyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N-eicosapentaenoyl (4-hydroxyphenyl)-glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC=CC=CC=CC=CCCCCCCCCC)(=O)N(CC(=O)O)C1=CC=C(C=C1)O
Name
N-docosahexaenoyl (4-hydroxyphenyl)-glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC=CC=CC=CC=CC=CCCCCCCCCC)(=O)N(CC(=O)O)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in Example 4

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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